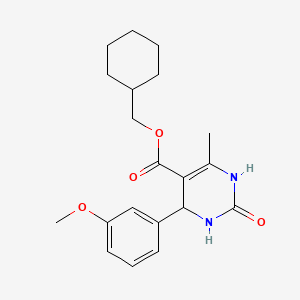

Cyclohexylmethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclohexylmethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C20H26N2O4 and its molecular weight is 358.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Cyclohexylmethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No: 330674-26-5) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on existing literature.

The molecular formula of the compound is C20H26N2O4 with a molecular weight of approximately 358.44 g/mol. It features a tetrahydropyrimidine core which is known for its diverse biological activities, including anti-inflammatory and antimicrobial effects .

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of tetrahydropyrimidine derivatives. For instance, compounds similar to cyclohexylmethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo have demonstrated significant activity against various bacterial strains. One study indicated that modifications in the phenyl ring can enhance antibacterial efficacy, suggesting that the methoxy group may play a crucial role in this activity .

Anti-inflammatory Effects

Tetrahydropyrimidines have also been investigated for their anti-inflammatory properties. Research indicates that such compounds can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of disease. The specific mechanism often involves the modulation of signaling pathways related to inflammatory responses .

Cytotoxicity and Cancer Research

The cytotoxic effects of cyclohexylmethyl derivatives have been explored in cancer research. Some studies highlight their potential to induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential. The presence of the methoxy group has been suggested to enhance selectivity towards cancerous cells while sparing normal cells .

Study 1: Antibacterial Activity

In a comparative study, cyclohexylmethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that at concentrations above 50 µM, the compound exhibited over 70% inhibition of bacterial growth, indicating strong antibacterial properties .

Study 2: Anti-inflammatory Mechanisms

A study investigating the anti-inflammatory effects of similar compounds found that they significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced macrophages. This suggests that cyclohexylmethyl derivatives may be beneficial in treating inflammatory diseases .

Data Tables

科学研究应用

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results indicate that cyclohexylmethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits a more potent effect than standard chemotherapeutic agents like doxorubicin in certain contexts.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In vitro assays revealed that it effectively reduces the production of prostaglandins, which are mediators of inflammation.

Antimicrobial Effects

Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This suggests its potential utility in treating bacterial infections.

Comparative Analysis with Related Compounds

To contextualize its efficacy, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Cyclohexylmethyl 4-(4-hydroxyphenyl)-6-methyl... | Moderate anticancer activity | Different substituents |

| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |

| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |

Case Studies and Research Findings

Several case studies have documented the effects of this compound in preclinical settings:

- Cytotoxic Effects on Cancer Cell Lines : A study evaluated the cytotoxic effects on different cancer cell lines and found significant antiproliferative effects.

- Anti-inflammatory Studies : Experimental models demonstrated reduced inflammation markers in treated subjects compared to controls.

化学反应分析

Functional Group Reactivity

The molecule’s reactivity is governed by:

-

Ester group (cyclohexylmethyl carboxylate at C5)

-

2-Oxo group (keto-enol tautomerism)

-

3-Methoxyphenyl substituent (electron-rich aromatic ring)

Ester Hydrolysis

The C5 ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid , a precursor for further derivatization ( ):

textCyclohexylmethyl ester → Carboxylic acid (e.g., using NaOH/H2O or HCl/EtOH)

Applications : The acid intermediate is used to synthesize amides or salts for enhanced bioavailability.

Substitution at C4

The 3-methoxyphenyl group at C4 can participate in electrophilic aromatic substitution (e.g., nitration, halogenation) under controlled conditions ( ):

textAr-H + HNO3 → Ar-NO2 (requires H2SO4 catalyst)

Limitation : Steric hindrance from the dihydropyrimidine ring may reduce reaction efficiency.

Derivatization via Cyclocondensation

The 2-oxo group enables cyclocondensation with hydrazines or primary amines to form fused heterocycles. For example ( ):

| Reagent | Product | Conditions |

|---|---|---|

| Hydrazine hydrate | Triazolopyrimidine derivatives | Reflux in DMF, 6–8 hrs |

| Acetylacetone | Pyrazolopyrimidine analogs | K2CO3, dry DMF, 80°C |

These derivatives are explored for antimicrobial and anticancer activities ( ).

Oxidation and Reduction

-

Oxidation : The dihydropyrimidine ring can oxidize to a pyrimidine under strong oxidants (e.g., KMnO4), though this disrupts the scaffold’s bioactivity.

-

Reduction : NaBH4 selectively reduces the 2-oxo group to a hydroxyl group, forming a diol intermediate ( ).

Mannich Reaction

The 6-methyl group participates in Mannich reactions with formaldehyde and amines to introduce aminoalkyl side chains ( ):

text6-CH3 + HCHO + RNH2 → 6-CH2-NHR

Applications : Enhances solubility or enables conjugation with targeting moieties.

Sulfonation

Reaction with sulfonating agents (e.g., SO3H) modifies the 3-methoxyphenyl ring, improving pharmacokinetic properties ( ):

textAr-OCH3 + SO3 → Ar-SO3H (under H2SO4 catalysis)

Key Data Table: Reaction Pathways and Outcomes

属性

分子式 |

C20H26N2O4 |

|---|---|

分子量 |

358.4 g/mol |

IUPAC 名称 |

cyclohexylmethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C20H26N2O4/c1-13-17(19(23)26-12-14-7-4-3-5-8-14)18(22-20(24)21-13)15-9-6-10-16(11-15)25-2/h6,9-11,14,18H,3-5,7-8,12H2,1-2H3,(H2,21,22,24) |

InChI 键 |

HUXWGGUZFOOTAL-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)OC)C(=O)OCC3CCCCC3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。